N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-cyanophenyl derivatives with chromene carboxylic acids under specific conditions. One common method includes the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and reactors can also help in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-cyanopyridine derivatives: These compounds share a similar cyano group and have been studied for their reactivity and biological activities.
2-(2-cyanophenyl)-N-phenylacetamide derivatives: These compounds have a similar structural framework and are used in various chemical syntheses.
Uniqueness
N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene backbone, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H10N2O3 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H10N2O3/c18-10-12-6-1-3-7-14(12)19-16(20)13-9-11-5-2-4-8-15(11)22-17(13)21/h1-9H,(H,19,20) |
InChI Key |
KQQYKWWOAUHAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C#N |
Origin of Product |
United States |
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